molecular formula C17H27N3 B11805490 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine

5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine

Cat. No.: B11805490
M. Wt: 273.4 g/mol
InChI Key: UCHFJJKMYARSRW-UHFFFAOYSA-N
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Description

5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine is a synthetic organic compound with the molecular formula C17H27N3 and a molecular weight of 273.4 g/mol . This compound is characterized by the presence of a pyridine ring substituted with ethylpyrrolidinyl and piperidinyl groups, making it a unique structure in the field of organic chemistry.

Preparation Methods

The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with 1-ethylpyrrolidine and piperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents on the pyridine ring. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with various biological targets.

    Medicine: It is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential cellular processes .

Comparison with Similar Compounds

5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

5-(1-ethylpyrrolidin-2-yl)-4-methyl-2-piperidin-1-ylpyridine

InChI

InChI=1S/C17H27N3/c1-3-19-11-7-8-16(19)15-13-18-17(12-14(15)2)20-9-5-4-6-10-20/h12-13,16H,3-11H2,1-2H3

InChI Key

UCHFJJKMYARSRW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CN=C(C=C2C)N3CCCCC3

Origin of Product

United States

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